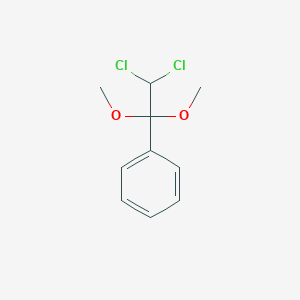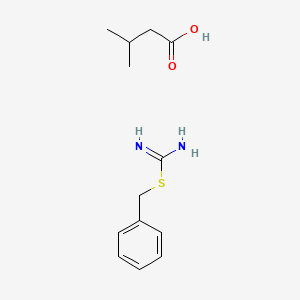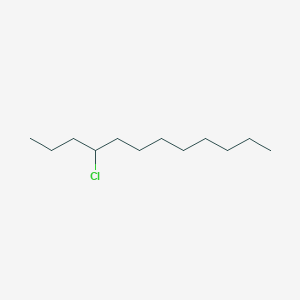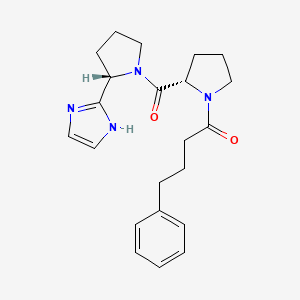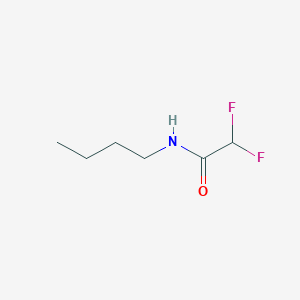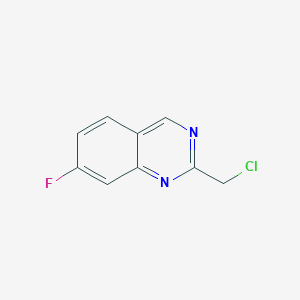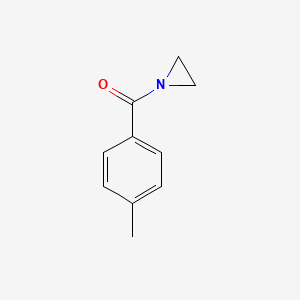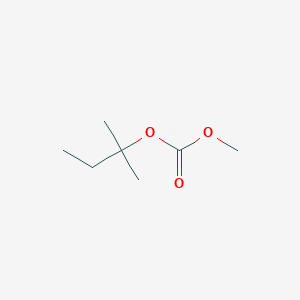
2,2,2-Trifluoroethyl pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl pentanoate is an organic compound characterized by the presence of a trifluoroethyl group attached to a pentanoate ester. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group. The trifluoromethyl group imparts distinct electronic and steric effects, making this compound a valuable compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl pentanoate typically involves the esterification of pentanoic acid with 2,2,2-trifluoroethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl pentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding pentanoic acid and 2,2,2-trifluoroethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Pentanoic acid and 2,2,2-trifluoroethanol.
Reduction: 2,2,2-Trifluoroethyl alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoroethyl pentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that exhibit enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl pentanoate is largely dependent on its chemical structure. The trifluoromethyl group can influence the compound’s reactivity and interaction with biological targets. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The presence of the trifluoromethyl group can also enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl methanesulfonate
- 2,2,2-Trifluoroethyl acetate
- 2,2,2-Trifluoroethyl butanoate
Uniqueness
Compared to similar compounds, 2,2,2-Trifluoroethyl pentanoate offers a unique combination of properties due to the presence of both the trifluoroethyl group and the pentanoate ester. This combination imparts distinct reactivity and stability, making it particularly useful in applications where both fluorination and ester functionality are desired. The longer carbon chain of the pentanoate ester also provides additional hydrophobic character, which can be advantageous in certain chemical and biological contexts.
Properties
CAS No. |
1651-34-9 |
|---|---|
Molecular Formula |
C7H11F3O2 |
Molecular Weight |
184.16 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl pentanoate |
InChI |
InChI=1S/C7H11F3O2/c1-2-3-4-6(11)12-5-7(8,9)10/h2-5H2,1H3 |
InChI Key |
IIVHGFWOYZLPEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



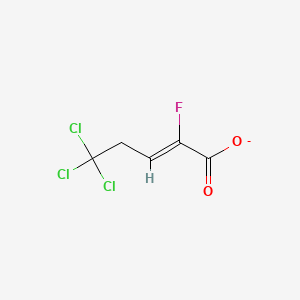
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)
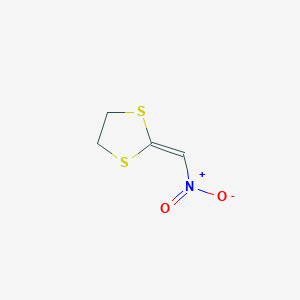
![Spiro[2.2]pent-1-ene](/img/structure/B14750890.png)
